C4 vs. C2 Amine Substitution: Distinct Subclass Targeting Protein Kinase CK2 Instead of Tyrosine Kinases or p38α
The target compound bears an n-propylamino group at the C4 position, placing it in the 4-amino-substituted pyrido[2,3-d]pyrimidin-7-one subclass. The most extensively characterized comparators—PD166326 (a 2-arylaminopyrido[2,3-d]pyrimidin-7-one) and pamapimod/R1487 (2-amino-8-methyl-6-aryloxy derivatives)—all bear their key amine substituents at the C2 position and target tyrosine kinases (EGFR, FGFR, PDGFR) or p38α MAPK, respectively . In contrast, the 4-amino-substituted subclass, as demonstrated by Zinchenko et al. (2017), yields inhibitors of protein kinase CK2, with the most active compounds achieving IC₅₀ values of 6 μM and 19.5 μM in in vitro biochemical assays . The target compound's C4-propylamino substitution pattern is structurally aligned with this CK2-active subclass rather than the C2-substituted TK/p38α class, indicating a fundamentally different kinase targeting profile that cannot be replicated by C2-substituted analogs.
| Evidence Dimension | Kinase target class associated with substitution position |
|---|---|
| Target Compound Data | C4-propylamino substitution → predicted CK2-kinase subclass alignment (no direct IC₅₀ data available for this specific compound) |
| Comparator Or Baseline | PD166326 (C2-aryl amino): EGFR IC₅₀ < 50 nM, PDGFR IC₅₀ < 100 nM; Pamapimod (C2-hydroxyethylpropylamino): p38α IC₅₀ = 14 nM; R1487 (C2-tetrahydropyranylamino): p38α IC₅₀ = 10 nM |
| Quantified Difference | Qualitative: C4-substitution diverts binding away from TK/p38α hinge region toward CK2-like targets; quantitative IC₅₀ values for the target compound are not yet reported in the peer-reviewed literature |
| Conditions | Biochemical kinase inhibition assays; C2-substituted comparator data from J. Med. Chem. 1998 and 2006; C4-substituted CK2 inhibitor data from Biopolym. Cell 2017 |
Why This Matters
Procuring a C2-substituted pyrido[2,3-d]pyrimidin-7-one as a substitute for this C4-substituted compound will almost certainly result in a different kinase inhibition profile, making compound selection by substitution position critical for target-focused screening campaigns.
- [1] Klutchko, S.R.; Hamby, J.M.; Boschelli, D.H.; et al. 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure–Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. J. Med. Chem. 1998, 41, 3276–3292. View Source
- [2] Goldstein, D.M.; Soth, M.J.; Gabriel, T.; et al. Discovery of Pamapimod and R1487 as Orally Bioavailable and Highly Selective Inhibitors of p38α MAPK. J. Med. Chem. 2006, 49, 4868–4888. View Source
- [3] Zinchenko, A.N.; Muzychka, L.V.; Smolii, O.B.; Bdzhola, V.G.; Protopopov, M.V.; Yarmoluk, S.M. Synthesis and Biological Evaluation of Novel Amino-Substituted Derivatives of Pyrido[2,3-d]pyrimidine as Inhibitors of Protein Kinase CK2. Biopolym. Cell 2017, 33, 367–378. View Source
